BENGHE Foundational & Exploratory

Check Availability & Pricing

1-Boc-3-Methanesulfonyloxyazetidine molecular
weight

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest
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Methanesulfonyloxyazetidine

Cat. No.: B128427

An In-depth Technical Guide to 1-Boc-3-Methanesulfonyloxyazetidine: Synthesis, Reactivity,
and Applications

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug
development professionals on 1-Boc-3-Methanesulfonyloxyazetidine. We will delve into its
fundamental properties, synthesis, characteristic reactivity, and critical role as a versatile
building block in modern medicinal chemistry. The information presented herein is grounded in
established chemical principles and supported by authoritative sources to ensure scientific
integrity and practical utility.

Introduction: A Key Intermediate in Modern
Synthesis

1-Boc-3-Methanesulfonyloxyazetidine (CAS No. 141699-58-3) is a synthetically valuable
azetidine derivative.[1] Its structure is characterized by a four-membered azetidine ring, a
crucial scaffold in many biologically active compounds. The nitrogen atom is protected by a
tert-butoxycarbonyl (Boc) group, which enhances stability and modulates reactivity during
synthetic sequences.[1] The key to its utility lies in the methanesulfonyloxy (mesyl) group at the
3-position. The mesyl group is an excellent leaving group, rendering the C-3 position highly
susceptible to nucleophilic attack.[1] This predictable reactivity allows for the facile introduction
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of a wide array of functional groups, making it an indispensable intermediate in the construction

of complex molecular architectures, particularly in the field of drug discovery.[1][2]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is

fundamental to its application in research and development. The key characteristics of 1-Boc-

3-Methanesulfonyloxyazetidine are summarized below.

Property Value Source(s)
Molecular Weight 251.30 g/mol [3B1141[5]
Molecular Formula CoH17NOsS [31[41[5]
CAS Number 141699-58-3 [1][3][5][6]
Appearance Solid
Melting Point 69 °C
Boiling Point 378.5 £ 31.0 °C at 760 mmHg

tert-butyl 3-
IUPAC Name [(methylsulfonyl)oxy]-1-

azetidinecarboxylate

2-8°C, Keep in dark place,
Storage )
sealed in dry

[3][6]

Spectroscopic Data Interpretation:

» 1H NMR: Expect signals for the tert-butyl protons (singlet, ~1.4 ppm), the mesyl methyl

protons (singlet, ~3.0 ppm), and the non-equivalent azetidine ring protons (multiplets, ~3.8-

4.5 ppm), with a distinct downfield shift for the proton on the carbon bearing the mesylate

group.

e 13C NMR: Characteristic peaks include the quaternary carbon and methyls of the Boc group,

the azetidine ring carbons, and the methyl carbon of the mesyl group. The C-3 carbon of the

© 2025 BenchChem. All rights reserved. 2/8

Tech Support


https://www.benchchem.com/product/128427
https://synhet.com/products/CAS-141699-58-3
https://www.benchchem.com/product/b128427?utm_src=pdf-body
https://www.benchchem.com/product/b128427?utm_src=pdf-body
https://www.pharmaffiliates.com/en/141699-58-3-1-boc-3-methanesulfonyloxyazetidine-pa270033442.html
https://www.cookechem.com/Detail/BD0897932.htm
https://pubchem.ncbi.nlm.nih.gov/compound/1-Boc-3-Methanesulfonyloxyazetidine
https://www.pharmaffiliates.com/en/141699-58-3-1-boc-3-methanesulfonyloxyazetidine-pa270033442.html
https://www.cookechem.com/Detail/BD0897932.htm
https://pubchem.ncbi.nlm.nih.gov/compound/1-Boc-3-Methanesulfonyloxyazetidine
https://www.benchchem.com/product/128427
https://www.pharmaffiliates.com/en/141699-58-3-1-boc-3-methanesulfonyloxyazetidine-pa270033442.html
https://pubchem.ncbi.nlm.nih.gov/compound/1-Boc-3-Methanesulfonyloxyazetidine
https://www.bldpharm.com/products/141699-58-3.html
https://www.pharmaffiliates.com/en/141699-58-3-1-boc-3-methanesulfonyloxyazetidine-pa270033442.html
https://www.bldpharm.com/products/141699-58-3.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b128427?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

azetidine ring will be significantly downfield due to the electron-withdrawing effect of the
mesyloxy group.

» IR Spectroscopy: Key stretches would include a strong absorption around 1700 cm~1 for the
carbamate C=0, and strong, characteristic absorptions for the S=0 stretches of the
sulfonate group, typically found around 1350 cm~! (asymmetric) and 1175 cm~* (symmetric).

e Mass Spectrometry: The molecular ion peak [M]+ or protonated molecule [M+H]+ should be
observable, along with characteristic fragmentation patterns such as the loss of the Boc
group or the mesyl group.

Synthesis: From Hydroxy Precursor to Activated
Intermediate

The most common and efficient synthesis of 1-Boc-3-Methanesulfonyloxyazetidine involves
the mesylation of its corresponding alcohol precursor, 1-Boc-3-hydroxyazetidine. This reaction
Is a cornerstone of organic synthesis, transforming a poorly reactive hydroxyl group into a
highly reactive mesylate leaving group.

Causality of Experimental Design: The choice of reagents and conditions is critical for a
successful transformation. Methanesulfonyl chloride (MsCl) is the standard reagent for
introducing the mesyl group. A non-nucleophilic organic base, such as triethylamine (TEA) or
diisopropylethylamine (DIPEA), is required to neutralize the HCI generated during the reaction,
preventing acid-catalyzed side reactions, including potential deprotection of the Boc group. The
reaction is typically run at a low temperature (e.g., 0 °C) to control the exothermic reaction and
minimize the formation of impurities.

Diagram of Synthesis Pathway
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Caption: General workflow for the synthesis of 1-Boc-3-Methanesulfonyloxyazetidine.

Detailed Experimental Protocol: Synthesis

o Preparation: To a clean, dry, nitrogen-purged round-bottom flask, add 1-Boc-3-
hydroxyazetidine (1.0 eq).

e Solvent: Dissolve the starting material in anhydrous dichloromethane (DCM) to a
concentration of approximately 0.2 M.

e Cooling: Cool the solution to 0 °C using an ice-water bath.
o Base Addition: Add triethylamine (1.5 eq) dropwise to the stirred solution.

» Mesylation: Slowly add methanesulfonyl chloride (1.2 eq) dropwise, ensuring the internal
temperature does not exceed 5 °C.

» Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4
hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

e Workup: Upon completion, quench the reaction by adding saturated aqueous sodium
bicarbonate solution. Separate the organic layer.

o Extraction: Extract the aqueous layer twice with DCM.
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 Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(Naz2S0a), filter, and concentrate in vacuo. The crude product can be purified by column
chromatography on silica gel or by recrystallization to yield the final product as a solid.

Core Reactivity and Applications in Drug Discovery

The synthetic power of 1-Boc-3-Methanesulfonyloxyazetidine stems from its role as an
electrophile in Sn2 reactions. The mesylate is a superb leaving group because its negative
charge is stabilized by resonance across the two sulfonyl oxygens. This allows for the efficient
displacement by a wide range of nucleophiles.

The Boc Group's Role: The tert-butoxycarbonyl (Boc) group serves two primary functions. First,
it deactivates the azetidine nitrogen, preventing it from acting as a competing nucleophile in
intermolecular reactions. Second, it is stable to the basic or neutral conditions of the Sn2
reaction but can be easily removed under acidic conditions (e.g., with trifluoroacetic acid or
HCI) in a final deprotection step.[7]

Diagram of Nucleophilic Substitution Workflow
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Caption: Synthetic utility via nucleophilic substitution followed by deprotection.

Applications in Medicinal Chemistry: The 3-substituted azetidine motif is a privileged structure
in drug design. It provides a three-dimensional vector that can be used to explore chemical
space and optimize ligand-receptor interactions. This building block is frequently used in the
synthesis of:

« Kinase Inhibitors: The azetidine ring can serve as a rigid scaffold to correctly orient
pharmacophoric groups for binding within the ATP pocket of kinases.[1]

e GPCR Ligands: The nitrogen atom of the azetidine can act as a key basic center for
interaction with G-protein coupled receptors.
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e Enzyme Inhibitors: Its derivatives are used to create novel inhibitors for enzymes such as
HCV protease.[8]

Safety, Handling, and Storage

Scientific integrity demands a commitment to safety. 1-Boc-3-Methanesulfonyloxyazetidine is
classified as a hazardous substance and must be handled with appropriate precautions.

Hazard Identification:
o Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[1][9]
e [rritation: Causes skin irritation and serious eye damage.[10][11]

» Respiratory: May cause respiratory irritation.[10][11][12]

Protocol for Safe Handling

e Engineering Controls: Always handle this compound inside a certified chemical fume hood to
avoid inhalation of dust or vapors.[13] Ensure an eyewash station and safety shower are
readily accessible.[10]

o Personal Protective Equipment (PPE):
o Hand Protection: Wear nitrile or other chemically resistant gloves.[10]
o Eye Protection: Use chemical safety goggles or a face shield.[10][13]
o Body Protection: Wear a flame-resistant lab coat.

o Respiratory Protection: If dust is generated and engineering controls are insufficient, use a
NIOSH-approved respirator with an appropriate cartridge.[10]

» Handling: Avoid generating dust. Do not get in eyes, on skin, or on clothing.[13] Wash hands
thoroughly after handling.[10]

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from
incompatible materials such as strong oxidizing agents.[6][13][14] Recommended storage is
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often under refrigeration (2-8 °C).[3]

Conclusion

1-Boc-3-Methanesulfonyloxyazetidine is more than just a chemical; it is a versatile tool that
empowers chemists to construct novel molecular entities with significant therapeutic potential.
Its predictable reactivity, enabled by the combination of a stable protecting group and an
excellent leaving group on a desirable azetidine scaffold, ensures its continued importance in
academic and industrial research. A comprehensive understanding of its properties, synthesis,
and handling is paramount for its safe and effective application in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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